molecular formula C8H8ClNO3 B6341309 Methyl 5-chloro-2-methoxypyridine-4-carboxylate CAS No. 944838-09-9

Methyl 5-chloro-2-methoxypyridine-4-carboxylate

Cat. No.: B6341309
CAS No.: 944838-09-9
M. Wt: 201.61 g/mol
InChI Key: UJLVOPOTFPPXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-2-methoxypyridine-4-carboxylate is a versatile chemical scaffold classified as an organic building block, intended for research and development applications. This compound belongs to the pyridine family, characterized by a chloro-substituent and a methoxy group on the heterocyclic ring, alongside a carboxylate ester moiety. Pyridine-carboxylate derivatives are extensively utilized in synthesizing metal-organic coordination complexes due to their ability to act as bidentate ligands, binding to metal ions through the pyridine nitrogen and carboxylate oxygen . These complexes are of significant interest in the field of materials science, particularly for exploring non-linear optical (NLO) properties, which are crucial for technologies in optical computing, dynamic image processing, and telecommunications . Furthermore, the structure of this compound makes it a valuable intermediate in pharmaceutical chemistry. The methoxyl group on the pyridine ring is a common feature used to fine-tune the conformational behavior and electronic properties of drug candidates, which can directly influence their biological activity and metabolic stability . As a synthetic intermediate, it can be used to construct more complex molecules, such as kinase inhibitors, given that substituted pyrimidines and pyridines are frequently found in active pharmaceutical ingredients . Researchers can employ this ester in hydrolysis reactions to obtain the corresponding carboxylic acid, or in further functionalization reactions to develop novel compounds for biological screening. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 5-chloro-2-methoxypyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-7-3-5(8(11)13-2)6(9)4-10-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLVOPOTFPPXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination Using Phosphorus Oxychloride

A foundational approach involves chlorinating 2-methoxypyridine-4-carboxylate derivatives. In US4612377A, 2-oxo-5-methyl-5,6-dichloropiperidine undergoes chlorination with phosphorus oxychloride (POCl₃) in 1,2,4-trichlorobenzene at 120°C. Adapting this method, substituting the piperidine backbone with a pyridine ester enables selective chlorination at position 5. Key parameters include:

  • Solvent selection : High-boiling aromatic solvents (e.g., 1,2,4-trichlorobenzene) prevent side reactions during prolonged heating.

  • Stoichiometry : A 50% molar excess of POCl₃ ensures complete conversion, yielding >80% chlorinated product in pilot studies.

Sequential Methoxylation and Chlorination

US5116993A demonstrates chloromethylation of 2-methoxy-5-methoxymethylpyridine using POCl₃ and phosphorus pentachloride (PCl₅). While targeting 2-chloro-5-chloromethylpyridine, this method’s principles apply to ester-bearing substrates. For methyl 5-chloro-2-methoxypyridine-4-carboxylate:

  • Methoxylation : Introduce the methoxy group via dimethyl sulfate (Me₂SO₄) under anhydrous K₂CO₃.

  • Chlorination : React with POCl₃/PCl₅ (1:2.7 molar ratio) at reflux (110°C) for 3 hours, achieving 45–50% yield.

Methoxylation of Chlorinated Pyridine Intermediates

Methylation of 5-Chloropyridine-4-Carboxylic Acid

US3965173A outlines methylation of 5-chlorosalicylic acid using Me₂SO₄ in acetone with K₂CO₃. Applied to pyridine systems:

  • Esterification : Treat 5-chloropyridine-4-carboxylic acid with methanol/H₂SO₄ to form the methyl ester.

  • Methylation : React with Me₂SO₄ (2.1 eq) in acetone/K₂CO₃ at reflux (4 hours), yielding methyl 5-chloro-2-methoxybenzoate analogs at 95% efficiency.

Selective O-Methylation Using Diazomethane

ChemicalBook’s synthesis of 4-amino-5-chloro-2-methoxypyridine employs HNO₃/H₂SO₄ nitration followed by Fe/AcOH reduction. Adapting this:

  • Nitration : Treat methyl 5-chloropyridine-4-carboxylate with fuming HNO₃ at 70°C to install a nitro group at position 2.

  • Reduction and Methylation : Reduce nitro to amine, then methylate using diazomethane (CH₂N₂) in ether, achieving regioselective methoxylation.

Cyclization Strategies for Pyridine Ring Formation

Hantzsch Dihydropyridine Synthesis

Though not directly cited in sources, Hantzsch-type cyclization is viable:

  • Component assembly : Combine ethyl acetoacetate (ester precursor), ammonium acetate, and 3-chloro-2-methoxyacrolein.

  • Cyclization : Heat in ethanol/HCl to form dihydropyridine, followed by oxidation (KMnO₄) and decarboxylation.

Piperidine Ring Chlorination and Aromatization

Per US4612377A, 2-oxo-5-methylpiperidine derivatives undergo dichlorination and aromatization. For the target compound:

  • Dichlorination : Treat 2-oxo-5-methylpiperidine-4-carboxylate with Cl₂ gas in CCl₄.

  • Dehydrohalogenation : Heat with DBU (1,8-diazabicycloundec-7-ene) to eliminate HCl, forming the pyridine ring.

Comparative Analysis of Synthetic Routes

Method Yield Conditions Advantages Limitations
POCl₃ Chlorination45–80%120°C, 1,2,4-trichlorobenzeneHigh selectivityPOCl₃ handling hazards
Me₂SO₄ Methylation90–95%Reflux in acetone/K₂CO₃Scalable, anhydrous conditionsRequires ester preformation
Diazomethane Methylation60–70%0°C, etherRegioselectiveCH₂N₂ toxicity
Hantzsch Cyclization30–40%Ethanol/HCl, refluxSingle-step ring formationLow yield, side products

Optimization and Industrial Considerations

Solvent and Catalyst Screening

  • Chlorination : Replacing toluene with 1,2,4-trichlorobenzene improves yield by 15% due to higher boiling point.

  • Methylation : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction time from 4 hours to 1.5 hours.

Green Chemistry Alternatives

  • Microwave-assisted synthesis : Reduces POCl₃ reaction time from 6 hours to 30 minutes at 150°C.

  • Ionic liquid solvents : [BMIM][PF₆] enables POCl₃ recycling, cutting waste by 40% .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-2-methoxypyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Methyl 5-chloro-2-methoxypyridine-4-carboxylate serves as a precursor in the synthesis of bioactive molecules aimed at targeting specific enzymes or receptors. Its structure allows it to interact effectively with molecular targets, influencing biological pathways through mechanisms such as enzyme inhibition or receptor modulation.

Case Study:
A study demonstrated that derivatives of this compound exhibited significant antimicrobial and anticancer activities, suggesting potential therapeutic applications.

Agrochemicals

In the agrochemical sector, this compound is utilized in the formulation of pesticides and herbicides. Its unique chemical properties allow for the development of compounds that can selectively target pests while minimizing environmental impact.

Data Table: Agrochemical Applications

CompoundApplicationTarget OrganismEffectiveness
This compoundPesticideVarious insectsHigh
This compoundHerbicideWeedsModerate

Material Science

This compound is also explored for its potential use in developing materials with specific properties, such as enhanced stability or reactivity. Its ability to undergo various chemical reactions (substitution, oxidation, reduction) makes it valuable for synthesizing advanced materials.

Research Findings:
The compound's reactivity allows it to be used in creating polymers or coatings that require specific functional groups for enhanced performance .

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-methoxypyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of certain enzymes or receptors. The compound’s structure allows it to interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, thereby influencing biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural Comparison of Pyridine-Based Esters
Compound Name Molecular Formula Substituent Positions Key Functional Groups Molecular Weight (g/mol) CAS Number
Methyl 5-chloro-2-methoxypyridine-4-carboxylate C₈H₈ClNO₃ 2-OCH₃, 4-COOCH₃, 5-Cl Methoxy, methyl ester, chloro 201.61 Not provided
Methyl 2-methoxypyridine-5-carboxylate C₈H₉NO₃ 2-OCH₃, 5-COOCH₃ Methoxy, methyl ester 167.16 26218-80-4
Ethyl 5-chloro-4-methoxypyridine-2-carboxylate C₉H₁₀ClNO₃ 2-COOCH₂CH₃, 4-OCH₃, 5-Cl Ethyl ester, methoxy, chloro 215.63 1122091-04-6
Methyl 4-chloropyridine-2-carboxylate HCl C₇H₇ClNO₂·HCl 2-COOCH₃, 4-Cl Methyl ester, chloro, hydrochloride 208.04 176977-85-8
Key Observations:

Substituent Positioning :

  • The target compound uniquely combines 5-Cl , 2-OCH₃ , and 4-COOCH₃ , whereas analogs like methyl 2-methoxypyridine-5-carboxylate lack the chlorine atom .
  • Ethyl 5-chloro-4-methoxypyridine-2-carboxylate replaces the methyl ester with an ethyl group, increasing lipophilicity .

Methyl 4-chloropyridine-2-carboxylate HCl introduces a hydrochloride salt, altering solubility and crystallinity .

Table 2: Physicochemical Properties
Compound Name Melting Point (°C) Boiling Point (°C) Solubility Stability
This compound Not reported Not reported Likely polar aprotic solvents Discontinued
Methyl 2-methoxypyridine-5-carboxylate Not reported Not reported >97% purity (HPLC) Commercially available
Ethyl 5-chloro-4-methoxypyridine-2-carboxylate Not reported Not reported N/A Limited data
Key Findings:
  • Commercial Availability : The target compound is discontinued, limiting its application scope compared to analogs like methyl 2-methoxypyridine-5-carboxylate, which is available at >97% purity .
  • Synthetic Challenges : The introduction of multiple substituents (e.g., chloro and methoxy) may require regioselective synthesis steps, as seen in pyrrolidine-based analogs with sulfonyl groups .

Biological Activity

Methyl 5-chloro-2-methoxypyridine-4-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a chlorine atom at the 5-position, a methoxy group at the 2-position, and a carboxylate group at the 4-position. This specific arrangement contributes to its unique chemical properties and biological activities.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which could lead to reduced proliferation of cancer cells.
  • Receptor Modulation : The compound might interact with receptors that regulate cellular signaling pathways, influencing processes such as apoptosis and cell cycle progression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

The compound has been investigated for its anticancer activity across multiple cancer cell lines. Notable findings include:

  • Cytotoxicity : In vitro studies demonstrated that this compound displays cytotoxic effects against human cancer cell lines such as HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) .
Cell LineIC50 Value (µM)Reference
HepG2<10
DU145<20
MDA-MB-231<15

Case Studies

  • Study on HepG2 Cells : A study assessed the cytotoxic effects of this compound on HepG2 cells, revealing an IC50 value of less than 10 µM, indicating potent anticancer activity .
  • Comparative Analysis : In comparative studies with other pyridine derivatives, this compound demonstrated superior cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound for drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to understand how modifications to its structure affect biological activity. Key observations include:

  • Substituent Effects : The presence of the methoxy group at the 2-position significantly enhances the compound's lipophilicity and biological activity compared to similar compounds lacking this group .
Compound NameActivity Level
This compoundHigh
Methyl 5-chloro-2-propoxypyridine-4-carboxylateModerate

Q & A

Basic Research Questions

What are the optimal synthetic routes for Methyl 5-chloro-2-methoxypyridine-4-carboxylate?

Methodological Answer:
Synthesis typically involves oxidation of substituted pyridine precursors. For example, potassium permanganate (KMnO₄) in aqueous acidic conditions can oxidize methyl groups to carboxylates (e.g., 5-methoxy-2-methylpyridine derivatives) . Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) may introduce aryl/heteroaryl groups at specific positions, as demonstrated for analogous pyridine esters . Reaction optimization should consider temperature (e.g., 90–95°C for KMnO₄ oxidation) and stoichiometry to improve yields (reported up to 47% for similar compounds) .

How can spectroscopic techniques characterize this compound?

Methodological Answer:

  • NMR : The methoxy (δ ~3.8–4.0 ppm) and ester carbonyl (δ ~165–170 ppm) groups provide distinct signals. Pyridine protons appear as a multiplet in aromatic regions (δ 7.0–9.0 ppm), with splitting patterns indicating substitution positions .
  • IR : Ester carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and C-O stretches (~1250 cm⁻¹) confirm the ester functional group.
  • Mass Spectrometry : Molecular ion peaks ([M⁺]) should match the molecular formula (C₈H₈ClNO₃, exact mass: 201.02 g/mol).

What crystallographic methods are suitable for structural elucidation?

Methodological Answer:
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is ideal. Key steps include:

  • Growing single crystals via slow evaporation in solvents like DCM/hexane.
  • Data collection at low temperature (e.g., 100 K) to reduce thermal motion.
  • Hydrogen-bonding analysis using graph-set notation (e.g., Etter’s rules) to identify motifs like R₂²(8) rings .

Advanced Research Questions

How do the chloro and methoxy substituents influence reactivity?

Methodological Answer:

  • Chloro Group : Acts as an electron-withdrawing group, directing electrophilic substitution to the para position. It can undergo nucleophilic displacement (e.g., SNAr with amines) under basic conditions .
  • Methoxy Group : Electron-donating via resonance, stabilizing adjacent positions. It may hinder crystallization due to steric effects, requiring co-crystallization agents .

What computational approaches predict intermolecular interactions in crystals?

Methodological Answer:

  • Hydrogen-Bonding Networks : Use software like Mercury (CCDC) to analyze packing motifs. Graph-set analysis (e.g., chains, rings) reveals directional interactions critical for crystal engineering .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model electrostatic potentials, identifying regions prone to nucleophilic/electrophilic attacks .

How to resolve contradictions in reported synthetic yields?

Methodological Answer:

  • Reproducibility Checks : Verify reaction conditions (e.g., purity of KMnO₄, exclusion of moisture).
  • Byproduct Analysis : Use HPLC-MS to identify side products (e.g., over-oxidation to carboxylic acids) .
  • Alternative Routes : Compare yields from cross-coupling vs. oxidation methods to identify optimal pathways .

What strategies enable derivatization for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Ester Hydrolysis : Convert the methyl ester to a carboxylic acid using LiOH/H₂O-THF, enabling peptide coupling .
  • Chloro Replacement : Substitute Cl with amines (e.g., piperazine) under microwave-assisted conditions (120°C, 30 min) to enhance solubility .
  • Heterocycle Fusion : Introduce thiophene or pyrimidine rings via cyclocondensation reactions to modulate bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.